(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of substituted hydrazones.
Scientific Research Applications
(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity in cross-coupling reactions.
(-)-carvone: A natural compound with bioactive properties, used as a bioherbicide.
Uniqueness
(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features and the presence of both nitro and hydrazone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
314759-57-4 |
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Molecular Formula |
C22H17N7O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N7O3/c1-15-21(22(30)28(27-15)19-11-13-20(14-12-19)29(31)32)26-25-18-9-7-17(8-10-18)24-23-16-5-3-2-4-6-16/h2-14,27H,1H3 |
InChI Key |
UXKGOEQAKNPPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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